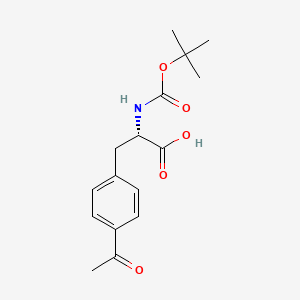

Boc-4-acetyl-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-4-acetyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is acetylated. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-acetyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by acetylation of the phenyl ring. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The acetylation of the phenyl ring can be performed using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-4-acetyl-L-phenylalanine undergoes various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TFA, HCl in methanol

Major Products:

Oxidation: Oxidized derivatives of the phenyl ring

Reduction: Alcohol derivatives of the acetyl group

Substitution: Deprotected amino acids

Wissenschaftliche Forschungsanwendungen

Boc-4-acetyl-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of enzyme-substrate interactions and protein folding . In medicine, it is employed in the development of novel therapeutic agents and drug delivery systems . Additionally, it finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) .

Wirkmechanismus

The mechanism of action of Boc-4-acetyl-L-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The acetyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Boc-L-phenylalanine: Similar to Boc-4-acetyl-L-phenylalanine but without the acetyl group on the phenyl ring.

N-acetyl-L-phenylalanine: Similar to this compound but without the Boc protection on the amino group.

Boc-4-benzoyl-L-phenylalanine: Similar to this compound but with a benzoyl group instead of an acetyl group on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the acetyl group on the phenyl ring. This dual modification provides enhanced stability and selective reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

Boc-4-acetyl-L-phenylalanine (Boc-Ac-Phe) is a derivative of the amino acid phenylalanine, notable for its structural features that include a tert-butoxycarbonyl (Boc) protective group and an acetyl group at the para position of the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and peptide synthesis, due to its unique biological activities and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the Boc group provides stability against hydrolysis, making it a valuable intermediate in peptide synthesis. The acetyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₂₁N₁O₅ |

| Molecular Weight | 303.35 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic conditions |

Biological Activities

This compound exhibits several biological activities, primarily linked to its role as an amino acid derivative. Research has indicated its involvement in various biological processes:

- Enzyme Interaction : Boc-Ac-Phe has been studied for its interactions with enzymes such as phenylalanine hydroxylase (PAH), which plays a critical role in converting phenylalanine to tyrosine, a precursor for dopamine and norepinephrine. Enhancements in PAH activity have been observed with certain derivatives, suggesting that Boc-Ac-Phe may influence metabolic pathways related to neurotransmitter synthesis .

- Antimicrobial Activity : Studies have shown that this compound derivatives exhibit antimicrobial properties against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM. This suggests potential applications in developing anti-infective agents .

- Neuropharmacological Effects : The compound has been implicated in dopamine homeostasis regulation, particularly in relation to reward deficiency syndrome (RDS). Its combination with other compounds has shown promise in modulating dopamine release and stabilizing neurotransmitter levels .

Study on Phenylalanine Metabolism

A recent study highlighted altered phenylalanine metabolism in patients with Parkinson's disease (PD), revealing shifts towards producing trans-cinnamate instead of tyrosine due to impaired PAH activity. This finding underscores the importance of phenylalanine derivatives like Boc-Ac-Phe in understanding metabolic disorders and developing therapeutic strategies .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Protection of the amino group using the Boc group.

- Acetylation at the para position of the phenyl ring.

- Purification through chromatography.

Research indicates high enantiomeric purity during synthesis, with ee-values exceeding 99%, indicating minimal racemization under optimal conditions .

Eigenschaften

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.